ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
CAS No.: 1238281-89-4
Cat. No.: VC11947510
Molecular Formula: C13H14ClN3O4S
Molecular Weight: 343.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1238281-89-4 |
|---|---|
| Molecular Formula | C13H14ClN3O4S |
| Molecular Weight | 343.79 g/mol |
| IUPAC Name | ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H14ClN3O4S/c1-3-21-13(18)10-7-15-16-12(10)22(19,20)17-9-5-4-8(2)11(14)6-9/h4-7,17H,3H2,1-2H3,(H,15,16) |
| Standard InChI Key | DUKVGIJIUVSCEP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
Introduction
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole class. It has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound features a molecular formula of C13H14ClN3O4S and a molecular weight of 343.79 g/mol.
Synthesis
The synthesis of ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-4-methylbenzenesulfonamide with ethyl 5-amino-1H-pyrazole-4-carboxylate. This reaction is generally carried out under basic conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by purification techniques such as recrystallization or column chromatography to achieve high purity.
Biological Activities and Pharmacological Effects
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate exhibits several promising biological activities:
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Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory and cancer pathways, potentially affecting tumor growth and immune responses.
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Receptor Interaction: The compound can interact with specific receptors that modulate cellular signaling pathways, influencing cell proliferation and apoptosis.
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Antitumor Activity: Pyrazole derivatives have shown significant antitumor properties, particularly against various cancer cell lines.
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Anti-inflammatory Effects: The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy and inflammation management. For instance, compounds similar to ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate have demonstrated efficacy against BRAF(V600E) and EGFR mutations in vitro. Additionally, these compounds have shown promising anti-inflammatory potential by inhibiting NF-kB activation in LPS-treated macrophages.
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